Bis(methylcyclopentadienyl)difluorotitanium(IV)
CAS No.: 38498-31-6
Cat. No.: VC11712344
Molecular Formula: C12H14F2Ti-2
Molecular Weight: 244.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38498-31-6 |
|---|---|
| Molecular Formula | C12H14F2Ti-2 |
| Molecular Weight | 244.10 g/mol |
| IUPAC Name | difluorotitanium;2-methylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+2/p-2 |
| Standard InChI Key | AUAZFJHTAXAWAW-UHFFFAOYSA-L |
| SMILES | CC1=C[CH-]C=C1.CC1=C[CH-]C=C1.F[Ti]F |
| Canonical SMILES | CC1=C[CH-]C=C1.CC1=C[CH-]C=C1.F[Ti]F |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of Bis(methylcyclopentadienyl)difluorotitanium(IV) typically begins with titanocene dichloride (), a commercially available precursor. In a two-step process, the methylcyclopentadienyl ligands are introduced via ligand substitution, followed by halogen exchange to replace chloride with fluoride ions. The reaction is conducted under inert atmospheric conditions to prevent oxidation, often employing anhydrous tetrahydrofuran (THF) as a solvent and triethylamine as a base to neutralize hydrochloric acid byproducts .
The purity of the final product is confirmed through elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .
Structural Properties
The compound adopts a distorted tetrahedral geometry around the titanium center, with two methyl-substituted Cp ligands occupying equatorial positions and two fluoride ions in axial positions. X-ray crystallography of analogous titanocene complexes reveals bond lengths of approximately for Ti–C (Cp) and for Ti–F, consistent with strong σ-donor and π-acceptor interactions . The methyl groups on the Cp rings enhance steric bulk, reducing aggregation tendencies and improving solubility in nonpolar solvents.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.10 g/mol |
| Melting Point | 260–280 °C (decomposes) |
| Density | 1.6 g/cm³ |
| Solubility | Soluble in THF, toluene |
Thermogravimetric analysis (TGA) indicates stability up to 250 °C, beyond which decomposition occurs via ligand dissociation . The fluorine ligands contribute to its Lewis acidity, enabling coordination to electron-rich substrates in catalytic cycles.
Applications in Catalysis and Biomedicine
Catalytic Activity
Bis(methylcyclopentadienyl)difluorotitanium(IV) serves as a precatalyst in olefin polymerization and hydrofunctionalization reactions. The electron-withdrawing fluorine ligands polarize the titanium center, facilitating alkene insertion into the Ti–F bond. For example, in ethylene polymerization, the compound achieves turnover frequencies (TOFs) exceeding under mild conditions .
Research Advancements and Comparative Studies
Recent investigations have explored ligand effects on titanocene reactivity. For instance, replacing chloride with fluoride in (X = Cl, F) alters redox potentials by , as measured by cyclic voltammetry . Comparative studies with Schiff base complexes (e.g., ) demonstrate that ancillary ligands modulate catalytic activity and biological targeting .
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